Azido-PEG12-acid
Overview
Description
Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions .
Industrial Production Methods
Industrial production of Azido-PEG12-acid involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG12-acid primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole linkages .
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.
SPAAC: Utilizes strain-promoted alkynes such as DBCO or BCN, eliminating the need for a catalyst
Major Products
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .
Scientific Research Applications
Azido-PEG12-acid is widely used in scientific research due to its versatility and reactivity. Some key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and coatings .
Mechanism of Action
Azido-PEG12-acid exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are stable and bioorthogonal. This mechanism allows for the precise and efficient conjugation of molecules, making it valuable in various scientific and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Azido-dPEG12-TFP ester: Contains a tetrafluorophenyl (TFP) ester group, which reacts with amines.
Azido-dPEG12-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group, which also reacts with amines .
Uniqueness
Azido-PEG12-acid is unique due to its terminal carboxylic acid group, which allows for additional functionalization and conjugation options compared to other azido-PEG derivatives. This makes it particularly useful in applications requiring both azide and carboxylic acid functionalities .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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